molecular formula C21H15N3O2 B4791960 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide

Cat. No.: B4791960
M. Wt: 341.4 g/mol
InChI Key: WVGKCDCZXFAJHV-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide, also known as OPDA, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been found to be effective in various biological processes. In

Mechanism of Action

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide works by inhibiting the activity of various enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This compound has also been found to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides. By inhibiting these enzymes, this compound can affect various biological processes in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide in lab experiments is its specificity. This compound has been found to have a high degree of selectivity for its target enzymes and proteins. This makes it a useful tool for studying specific biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide. One area of research is the development of more potent and selective inhibitors of its target enzymes and proteins. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promise in various scientific research applications. Its specificity and effectiveness in inhibiting target enzymes and proteins make it a useful tool for studying specific biological processes. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to be effective in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also been found to have antimicrobial and antifungal properties.

Properties

IUPAC Name

(Z)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-19(12-11-15-6-2-1-3-7-15)23-17-9-4-8-16(14-17)21-24-20-18(26-21)10-5-13-22-20/h1-14H,(H,23,25)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGKCDCZXFAJHV-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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